Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for APV207010A involve several stepsThe exact industrial production methods are proprietary and not publicly disclosed, but they generally involve standard organic synthesis techniques such as esterification, nitration, and thiophene ring formation .
Chemical Reactions Analysis
APV207010A undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Esterification: The carboxylate group can participate in esterification reactions to form different esters.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
APV207010A has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of ion channel modulation.
Biology: Investigated for its effects on cellular ion channels and potential therapeutic applications.
Medicine: Explored for its potential in treating conditions related to ion channel dysfunction.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of APV207010A involves its role as a positive modulator of the TRPM5 ion channel. This modulation enhances the channel’s activity, leading to increased cation flow across the cell membrane. The molecular targets include the TRPM5 channel itself, and the pathways involved are related to cellular ion homeostasis and signal transduction .
Comparison with Similar Compounds
APV207010A can be compared with other modulators of ion channels, such as:
Methyl 3-(5-nitropyridin-2-yl)oxythiophene-2-carboxylate: Similar in structure but with different functional groups.
TRPM5 modulators: Other compounds that modulate the same ion channel but with varying degrees of efficacy and specificity.
The uniqueness of APV207010A lies in its specific modulation of the TRPM5 channel, which distinguishes it from other ion channel modulators .
Properties
IUPAC Name |
methyl 3-(5-nitropyridin-2-yl)oxythiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c1-17-11(14)10-8(4-5-19-10)18-9-3-2-7(6-12-9)13(15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNWRFUGOOOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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